

Application Notes and Protocols: VPC-13566

Solubility and Stock Solution Preparation

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Compound of Interest

Compound Name: VPC-13566

Cat. No.: B1684039

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These application notes provide detailed protocols for the solubilization and preparation of stock solutions of **VPC-13566**, a potent androgen receptor (AR) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of **VPC-13566** is presented in Table 1. This data is essential for the accurate preparation of stock solutions and subsequent experimental dilutions.

Parameter	Value	Reference
Molecular Weight	258.32 g/mol	[1]
Solubility in DMSO	65 mg/mL (251.63 mM)	
Appearance	White to off-white solid powder	

Note: It is recommended to perform sonication to facilitate the dissolution of **VPC-13566** in DMSO.[2]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of **VPC-13566** in Dimethyl Sulfoxide (DMSO).

Materials:

- **VPC-13566** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, amber glass or polypropylene vials
- Calibrated analytical balance
- Calibrated micropipettes
- Vortex mixer
- Sonicator (optional, but recommended)[2]

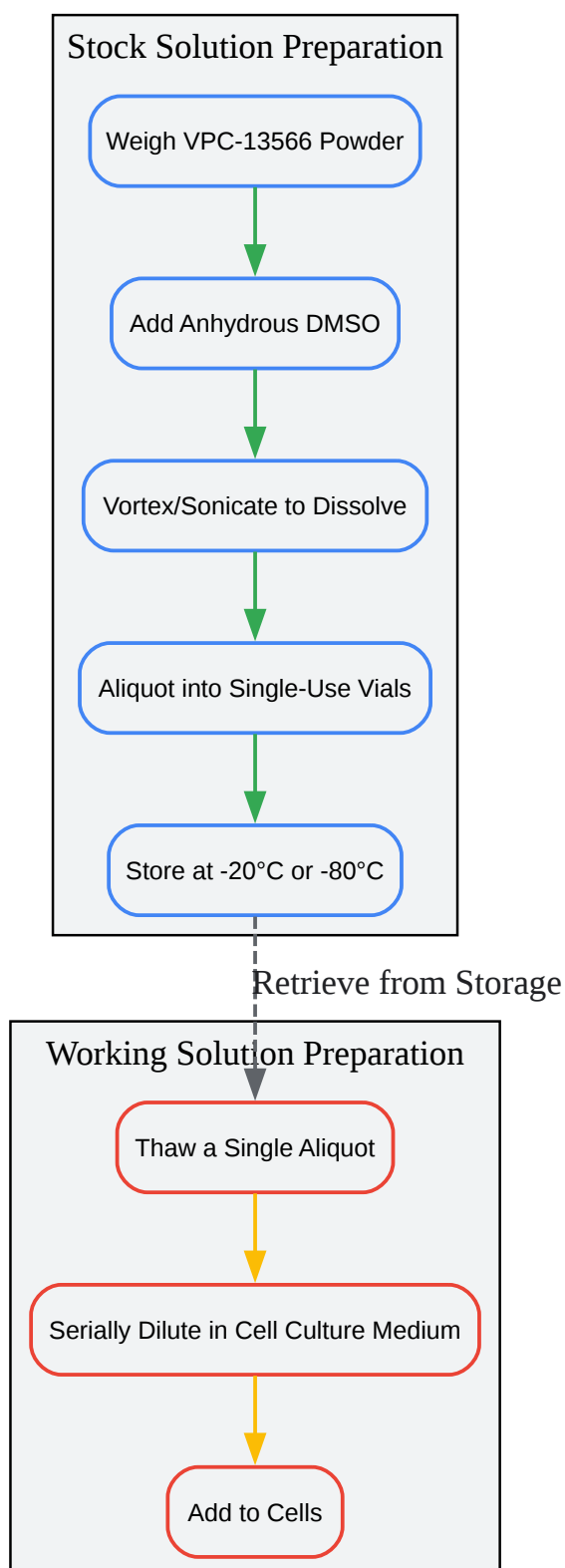
Procedure:

- **Pre-weighing Preparation:** Before opening, bring the vial of **VPC-13566** powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.
- **Weighing:** Accurately weigh the desired amount of **VPC-13566** powder in a sterile microcentrifuge tube or directly in the storage vial.
- **Solvent Addition:** Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of **VPC-13566**:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molar Concentration (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = ((0.001 \text{ g} / 258.32 \text{ g/mol}) / 0.010 \text{ mol/L}) * 1,000,000 \mu\text{L/L} = 38.7 \mu\text{L}$
 - Add 38.7 μL of DMSO to 1 mg of **VPC-13566**.

- **Dissolution:** Add the calculated volume of DMSO to the vial containing the **VPC-13566** powder.
- **Mixing:** Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.^[2] Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.^[3]
- **Storage Conditions:** Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).^[1]^[2] As a powder, **VPC-13566** can be stored at -20°C for up to 3 years.^[2]

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the general workflow for preparing a working solution of **VPC-13566** from a concentrated DMSO stock for use in cell-based assays.



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Caption: Workflow for **VPC-13566** solution preparation.

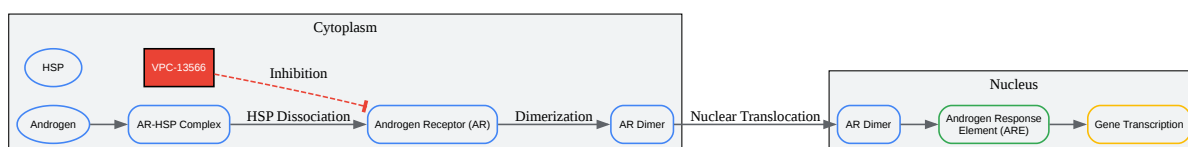
In Vitro Assay Considerations

VPC-13566 has been shown to be a potent inhibitor of AR transcriptional activity and the growth of prostate cancer cell lines.

- **Working Concentrations:** The effective concentration of **VPC-13566** can vary depending on the cell line and assay. For example, IC₅₀ values for inhibiting AR transcriptional activity in LNCaP cells were in the range of 0.05 μ M to 0.19 μ M.[4] For inhibiting cell growth, IC₅₀ values were 0.15 μ M for LNCaP cells and 0.07 μ M for enzalutamide-resistant cells.[4] For various AR mutants, the IC₅₀ values for inhibition ranged from 0.12 to 13.4 μ M.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
- **DMSO Concentration:** When preparing working solutions by diluting the DMSO stock in aqueous-based cell culture media, ensure that the final concentration of DMSO is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
- **Precipitation:** Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is advisable to make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[6]

Signaling Pathway Context

VPC-13566 is an inhibitor of the Androgen Receptor (AR), a key driver in prostate cancer. The simplified diagram below illustrates the canonical AR signaling pathway that is disrupted by **VPC-13566**.



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Caption: Simplified Androgen Receptor signaling pathway.

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